2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium
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Overview
Description
2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium is a complex organic compound with a unique structure It is derived from oxalic acid and features a benzoannulene core with multiple methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium typically involves the following steps:
Formation of the benzoannulene core: This can be achieved through a series of cyclization reactions starting from simpler aromatic compounds.
Introduction of methoxy groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Formation of the oxoacetate group: This involves the reaction of oxalic acid derivatives with appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the benzoannulene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating receptors: Interacting with cellular receptors and altering their signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells.
Comparison with Similar Compounds
2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7annulen-6-yl)azanium can be compared with similar compounds such as:
Hydrogenoxalate: Similar in structure but lacks the benzoannulene core and methoxy groups.
Oxalate derivatives: Share the oxoacetate group but differ in their overall structure and functional groups.
The uniqueness of 2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo7
Properties
CAS No. |
50823-59-1 |
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Molecular Formula |
C32H49N2O10+ |
Molecular Weight |
621.7 g/mol |
IUPAC Name |
2-hydroxy-2-oxoacetate;methyl-(2,3,4-trimethoxy-2,3,4,5-tetrahydro-1H-benzo[7]annulen-6-yl)azanium |
InChI |
InChI=1S/2C15H23NO3.C2H2O4/c2*1-16-11-7-5-6-10-8-13(17-2)15(19-4)14(18-3)12(10)9-11;3-1(4)2(5)6/h2*5-7,13-16H,8-9H2,1-4H3;(H,3,4)(H,5,6)/p+1 |
InChI Key |
RTWCYHHNRNFUPF-UHFFFAOYSA-O |
Canonical SMILES |
C[NH2+]C1=CC=CC2=C(C1)C(C(C(C2)OC)OC)OC.C[NH2+]C1=CC=CC2=C(C1)C(C(C(C2)OC)OC)OC.C(=O)(C(=O)[O-])O |
Origin of Product |
United States |
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